molecular formula C8H9FO B564934 4-Fluorophenylethanol-d4 CAS No. 1189710-73-3

4-Fluorophenylethanol-d4

Cat. No.: B564934
CAS No.: 1189710-73-3
M. Wt: 144.182
InChI Key: MWUVGXCUHWKQJE-NZLXMSDQSA-N
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Description

Significance of Isotopically Labeled Compounds in Contemporary Chemical Science

Isotopically labeled compounds are molecules where one or more atoms are replaced by an isotope of that same atom. scbt.com These compounds have become indispensable tools in a multitude of scientific disciplines, including chemistry, biology, and environmental science. scbt.comcreative-proteomics.com The ability to trace the path of these labeled molecules through complex systems provides invaluable insights into chemical reactions, biological processes, and environmental pollutant behavior. scbt.com

In analytical chemistry, stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), serve as ideal internal standards. scbt.comsymeres.com This application significantly improves the accuracy and precision of quantitative analyses performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.com Their use in drug discovery and development is particularly crucial for understanding drug metabolism, pharmacokinetics (the study of how the body affects a drug), and pharmacodynamics (the study of what the drug does to the body). medchemexpress.com By tracking the isotopically labeled drug, researchers can identify metabolites, determine the drug's lifecycle within an organism, and assess potential toxicities.

Furthermore, isotopically labeled compounds are vital for mechanistic studies, allowing scientists to elucidate the intricate steps of chemical reactions. symeres.com In environmental science, they are used to track the movement and transformation of pollutants in ecosystems, enhancing our understanding of biogeochemical cycles. scbt.com The high sensitivity of detection methods for these compounds allows for the measurement of minute quantities, making them powerful tracers in a wide array of research applications. creative-proteomics.com

Fundamental Principles of Deuterium Labeling and Isotope Effects

Deuterium (D) is a stable, non-radioactive isotope of hydrogen with a nucleus containing one proton and one neutron. This gives it approximately twice the mass of the most common hydrogen isotope, protium (B1232500) (¹H), which has only a proton. medchemexpress.com The substitution of hydrogen with deuterium, known as deuterium labeling, is a cornerstone of isotopic labeling techniques. While chemically similar, the significant mass difference between deuterium and protium leads to a phenomenon known as the kinetic isotope effect (KIE). nih.govlibretexts.org

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. libretexts.organnualreviews.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to its C-H counterpart. libretexts.org This effect is particularly pronounced in reactions where the C-H bond is broken in the rate-determining step. libretexts.org The magnitude of the deuterium KIE, often expressed as the ratio of the rate constants (kH/kD), can be substantial, typically ranging from 1 to 8. libretexts.org

This predictable alteration in reaction rates is a powerful tool for investigating reaction mechanisms. libretexts.org By selectively labeling different positions in a molecule with deuterium, chemists can determine which bonds are broken during the critical steps of a reaction. In metabolic studies, deuterium labeling can slow down metabolic processes at specific sites, a strategy that has been used to improve the pharmacokinetic profiles of certain drugs by extending their half-life. medchemexpress.comresearchgate.net However, it's also important to consider the potential for deuterium label loss through exchange reactions with protons from the surrounding environment, such as water, which can affect the interpretation of experimental results. nih.govacs.org

Research Contexts of Fluorinated Organic Compounds in Scientific Disciplines

Organofluorine compounds, which contain at least one carbon-fluorine (C-F) bond, have a significant and widespread impact across numerous scientific fields. wikipedia.orgnumberanalytics.com The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—dramatically alter the physical, chemical, and biological properties of an organic molecule upon its incorporation. annualreviews.orgresearchgate.net

In medicinal chemistry and pharmaceuticals, the introduction of fluorine is a common strategy to enhance a drug's efficacy. researchgate.net Approximately one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org Fluorination can improve metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.net For example, replacing a hydrogen atom with fluorine at a site of metabolic attack can block or slow down metabolism, thereby prolonging the drug's action. annualreviews.org

Agrochemicals also frequently contain fluorine to increase their potency and stability. wikipedia.orgontosight.ai In materials science, the unique properties of fluorinated compounds are harnessed to create advanced materials like fluoropolymers, which are known for their high thermal stability and chemical resistance. numberanalytics.com Fluorinated surfactants are also used in a variety of industrial applications. numberanalytics.comnih.gov

The study of fluorinated compounds provides deep insights into metabolic pathways and enzyme mechanisms. researchgate.netnih.gov While the C-F bond is very strong, its cleavage can occur under certain biological conditions, and this reactivity has been utilized in the design of specific enzyme inhibitors. researchgate.net The diverse applications of fluorinated compounds underscore their importance in modern chemical and biological research. nih.govsioc-journal.cn

Defining the Role of 4-Fluorophenylethanol-d4 as a Deuterated Fluorinated Ethanol (B145695) Derivative in Research Applications

This compound is a specialized chemical compound that combines the features of both fluorinated and deuterated molecules. It is a derivative of 4-fluorophenylethanol where four hydrogen atoms have been replaced by deuterium atoms. This dual labeling makes it a highly useful tool in specific research applications, primarily as an internal standard for quantitative analysis. cerilliant.com

In mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known amount to a sample being analyzed. scbt.com The internal standard should be chemically similar to the analyte (the substance being measured) but distinguishable by the instrument. This compound serves this purpose excellently when quantifying its non-deuterated counterpart, 4-fluorophenylethanol, or other structurally similar compounds. researchgate.net

Because it is deuterated, this compound has a higher mass than the non-deuterated analyte, allowing the mass spectrometer to differentiate between the two. medchemexpress.com However, its chemical and physical properties, such as its behavior during sample preparation and chromatographic separation, are nearly identical to the analyte. This similarity helps to compensate for any loss of analyte during the analytical process, thereby improving the accuracy and precision of the quantification. scbt.com

The presence of the fluorine atom on the phenyl ring also makes this compound relevant in studies involving the metabolism of fluorinated aromatic compounds. annualreviews.orgucd.ie Research into how organisms process such molecules is critical, as fluorinated compounds are common in pharmaceuticals and environmental pollutants. wikipedia.orgucd.ie Therefore, this compound can be used in metabolic studies to help identify and quantify metabolites of fluorinated substances. medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUVGXCUHWKQJE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluorophenylethanol D4

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The incorporation of deuterium into organic molecules is a cornerstone of isotopic labeling. oaepublish.com This process can be achieved through several established methods, each with its own advantages and limitations. The primary goal is to replace one or more hydrogen atoms in a molecule with deuterium atoms, often sourced from readily available and inexpensive deuterium oxide (D2O). nih.gov

Key Methods for Deuterium Incorporation:

MethodDescriptionKey Features
Hydrogen/Deuterium (H/D) Exchange This method involves the exchange of hydrogen atoms with deuterium atoms, typically catalyzed by acids, bases, or metals. resolvemass.camdpi.com It is a straightforward approach, particularly for hydrogens attached to heteroatoms or activated carbon atoms. mdpi.com- Widely used for functional group-specific labeling. resolvemass.ca - Can be performed under relatively mild conditions. oaepublish.com - The extent of deuteration can be controlled by reaction conditions.
Reductive Deuteration Unsaturated bonds, such as double or triple bonds, can be saturated using deuterium gas (D2) in the presence of a catalyst. oaepublish.com This method offers excellent site-selectivity. oaepublish.com- Allows for the introduction of a specific number of deuterium atoms. - The use of D2 gas can present handling challenges. oaepublish.com
Use of Deuterated Reagents This strategy employs reagents that are already enriched with deuterium. Examples include deuterated reducing agents like sodium borodeuteride (NaBD4) or deuterated building blocks in a multi-step synthesis. google.com- Provides a direct and often highly selective method for deuterium incorporation. - The availability and cost of deuterated reagents can be a limiting factor.

Specific Synthetic Approaches to 4-Fluorophenylethanol-d4

The synthesis of this compound can be approached through various strategies that combine the principles of deuterium incorporation with synthetic pathways for producing phenylethanol derivatives.

Strategies for Deuteration: Hydrogen/Deuterium Exchange and Deuterated Precursors

Hydrogen/Deuterium Exchange:

One potential route to this compound involves the direct H/D exchange on the non-deuterated parent molecule or a suitable precursor. This is often facilitated by a catalyst. For aromatic compounds, metal-catalyzed H/D exchange using D2O is a common method. tn-sanso.co.jp Platinum group metals on a carbon support are effective for multi-deuteration. nih.gov However, achieving selective deuteration at specific positions can be challenging and may require careful optimization of reaction conditions or the use of directing groups.

Deuterated Precursors:

A more controlled approach involves the use of deuterated starting materials. For the synthesis of this compound, a logical precursor would be a deuterated version of 1-(4-fluorophenyl)ethanone. The reduction of this deuterated ketone would then yield the desired deuterated alcohol.

Example of a Synthetic Precursor Approach:

StepReactionReagents and ConditionsProduct
1Deuteration of Acyl Precursor1-(4-fluorophenyl)ethanone, D2O, base or acid catalyst1-(4-fluorophenyl)ethanone-d3
2Reduction of Deuterated Ketone1-(4-fluorophenyl)ethanone-d3, NaBD4, solvent (e.g., methanol-d4)This compound

This two-step process allows for the specific incorporation of three deuterium atoms at the methyl group via exchange and one deuterium atom at the carbonyl carbon via reduction with a deuterated hydride source.

Synthetic Pathways for 4-Fluorophenylethanol Analogues and Deuterated Derivatives

The synthesis of analogues of 4-Fluorophenylethanol provides valuable insights into the chemical transformations that can be adapted for the preparation of its deuterated derivatives. A common method for synthesizing 1-phenylethanol (B42297) derivatives is the reduction of the corresponding acetophenone.

For instance, the synthesis of (R)-1-(4-fluorophenyl)ethanol has been achieved through the dynamic kinetic resolution of 1-(4-fluorophenyl)ethanol (B1199365) using lipase (B570770) as a biocatalyst and an acidic resin as a racemization catalyst. google.com This highlights the potential for enzymatic methods in producing stereospecific deuterated compounds.

Furthermore, the synthesis of related compounds like 2-(3-bromo-4-fluorophenyl)ethanol (B1394860) often starts from the corresponding benzaldehyde, which is then reduced. This suggests that a deuterated 4-fluorobenzaldehyde (B137897) could serve as a precursor for synthesizing 4-Fluorophenylethanol with deuterium at the benzylic position.

Advanced Synthetic Techniques Applicable to Fluorinated and Deuterated Compounds

The synthesis of molecules containing both fluorine and deuterium can benefit from advanced synthetic methodologies that address the unique challenges posed by these elements.

Biocatalytic Approaches in Deuterated Fluorinated Compound Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, such as ketoreductases and transaminases, are increasingly used for the synthesis of chiral alcohols and amines, including those containing fluorine. mdpi.com

Enzymatic Deuteration:

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes have been shown to catalyze the deuteration of amino acids with a degree of stereoselectivity. nih.gov While not directly applicable to 4-Fluorophenylethanol, this demonstrates the potential of enzymes to facilitate H/D exchange at specific positions.

Biocatalytic Reduction:

The enantioselective reduction of ketones is a well-established application of biocatalysis. Ketoreductases can be used to reduce a deuterated ketone precursor, such as 1-(4-fluorophenyl)ethanone-d3, to yield a specific enantiomer of this compound. This approach combines the benefits of enzymatic stereoselectivity with isotopic labeling. The use of engineered enzymes can further enhance the efficiency and selectivity of these transformations. utdallas.edu

Integrated Electrosynthesis and Biocatalysis:

A novel approach involves the integration of electrosynthesis and biocatalysis in a one-pot reaction. acs.org This has been successfully applied to the synthesis of chiral sulfur-based organofluorine compounds. acs.org Such a strategy could potentially be adapted for the synthesis of deuterated and fluorinated alcohols, where an electrochemical step could generate a deuterated intermediate that is then stereoselectively reduced by an enzyme.

Applications of 4 Fluorophenylethanol D4 in Advanced Analytical Chemistry

Role as a Deuterated Internal Standard in Quantitative Analysis

In quantitative analysis, the primary goal is to determine the exact amount of a substance in a sample. clearsynth.com An internal standard (IS) is a known amount of a compound, different from the analyte, added to the sample at the beginning of the analysis. scioninstruments.com Deuterated internal standards, like 4-Fluorophenylethanol-d4, are a special type of internal standard where some hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). wisdomlib.org This substitution makes them nearly chemically identical to the analyte of interest but distinguishable by mass spectrometry. lgcstandards.comscioninstruments.com

The use of an internal standard helps to correct for variations that can occur during sample preparation and analysis. numberanalytics.com By comparing the signal of the analyte to the signal of the known amount of the internal standard, a more accurate and precise quantification can be achieved. scioninstruments.com

Compensation for Matrix Effects in Complex Analytical Samples

The "matrix" refers to all the other components in a sample besides the analyte of interest. wikipedia.org In complex samples, such as biological fluids or environmental extracts, these matrix components can interfere with the analysis, leading to what is known as "matrix effects." chromatographyonline.combataviabiosciences.com These effects can either suppress or enhance the signal of the analyte, leading to inaccurate results. wikipedia.orgtandfonline.com

Deuterated internal standards like this compound are highly effective at compensating for these matrix effects. clearsynth.comchromatographyonline.com Because the deuterated standard is chemically almost identical to the analyte, it is affected by the matrix in the same way. lgcstandards.comchromatographyonline.com Any suppression or enhancement of the analyte's signal will be mirrored by a similar change in the internal standard's signal. lgcstandards.com By calculating the ratio of the analyte signal to the internal standard signal, the influence of the matrix is effectively canceled out, leading to a more accurate measurement. scioninstruments.com

Table 1: Impact of Internal Standards on Matrix Effect Compensation

Analytical Challenge Without Internal Standard With Deuterated Internal Standard (e.g., this compound)
Matrix Effect Analyte signal is suppressed or enhanced, leading to inaccurate quantification. wikipedia.orgtandfonline.com The internal standard experiences the same matrix effect as the analyte, allowing for correction through ratio-based calculations. lgcstandards.comchromatographyonline.com
Ion Suppression Co-eluting matrix components interfere with the ionization of the analyte, reducing its signal. chromatographyonline.com The deuterated internal standard co-elutes and experiences the same degree of ion suppression, enabling accurate correction. chromatographyonline.com

| Sample Variability | Inconsistent sample preparation can lead to variable analyte recovery and unreliable results. | The internal standard is added at the beginning and accounts for losses during extraction and other preparation steps. wuxiapptec.com |

Enhancement of Analytical Precision and Accuracy in Measurement Methodologies

The use of deuterated internal standards significantly improves both the precision and accuracy of analytical measurements. numberanalytics.comchromatographyonline.com Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value. nih.gov

By correcting for variations in sample preparation, injection volume, and instrument response, this compound helps to ensure that the results are both reproducible and true. scioninstruments.comwuxiapptec.com The internal standard acts as a stable reference point, minimizing the impact of random and systematic errors that can occur throughout the analytical process. scioninstruments.comnumberanalytics.com This leads to more reliable and consistent data, which is crucial for making informed decisions in areas such as environmental monitoring and pharmaceutical research. clearsynth.comscioninstruments.com The use of weighted least squares (WLS) in calibration can further enhance precision by giving more weight to the more reliable data points. gcms.cz

Application in Method Validation and Robustness Studies

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. elementlabsolutions.comnpra.gov.my Robustness is a key aspect of method validation and refers to the ability of a method to remain unaffected by small, deliberate changes in its parameters. elementlabsolutions.comroutledge.com

Deuterated internal standards like this compound play a vital role in both method validation and robustness studies. clearsynth.comnumberanalytics.com During validation, the internal standard helps to assess the method's accuracy, precision, and linearity. numberanalytics.com In robustness testing, the method's parameters, such as pH or mobile phase composition, are intentionally varied to see if the results are affected. routledge.com The consistent performance of the internal standard across these variations provides an indication of the method's reliability and its suitability for routine use. routledge.com Regulatory bodies like the ICH provide guidelines for analytical method validation. europa.eu

Integration with Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. scioninstruments.com When combined with a separation technique like liquid chromatography, it becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex mixtures. ncsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique in analytical chemistry. biopharmaservices.com In LC-MS/MS, the sample is first separated by liquid chromatography, and then the components are detected by two mass spectrometers in series. capitainer.com This provides a high degree of specificity and sensitivity.

This compound is an ideal internal standard for LC-MS/MS analysis. labmate-online.com Its deuterated nature means it has a slightly higher mass than its non-deuterated counterpart, allowing the mass spectrometer to distinguish between the two. lgcstandards.com However, its chromatographic behavior is nearly identical, meaning it will elute from the LC column at almost the same time as the analyte. labmate-online.com This co-elution is crucial for effective matrix effect compensation. lgcstandards.com The use of deuterated standards in LC-MS/MS is a common practice for accurate quantification in various fields, including the analysis of immunosuppressant drugs and paracetamol in biological samples. capitainer.comnih.gov

Table 2: Research Findings on the Use of Deuterated Internal Standards in LC-MS/MS

Study Focus Key Finding Reference
Pesticide and Mycotoxin Analysis Deuterated analogues as internal standards limit the effect of the matrix on quantitative values, even for analytes that are not isotopically labeled equivalents. lcms.cz
Olmesartan (B1677269) Determination An HPLC-MS method using a deuterated internal standard led to accurate and precise results for the determination of olmesartan in human plasma. nih.gov
Enrofloxacin (B1671348) Residue Analysis A method using dual deuterated isomers as surrogates achieved a wide linear calibration range and accurate quantification of enrofloxacin in aquatic products. mdpi.com

| Tire Tread Particle Quantification | A novel use of a deuterated internal standard of similar polymeric structure was developed to correct for variable analyte recovery in pyrolysis-GC/MS analysis. | nih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Fluorine Analysis (Contextual Relevance)

Inductively coupled plasma mass spectrometry (ICP-MS) is a technique used for elemental analysis. thermofisher.com While ICP-MS is not typically used for the direct analysis of organic compounds like this compound, it is relevant in the context of elemental fluorine analysis. researchgate.net

The direct detection of fluorine by ICP-MS is challenging due to its high ionization potential. nih.gov However, recent methods have been developed to detect fluorine by forming a diatomic ion, such as BaF+, in the plasma. rsc.orgnih.gov This allows for the sensitive and compound-independent quantification of fluorine in various samples. nih.govrsc.org In this context, while this compound itself would not be directly analyzed by ICP-MS, understanding the fluorine content of such compounds is an important aspect of their characterization and could be determined using these advanced ICP-MS techniques.

Advanced Analytical Method Development and Optimization

The development of robust and reliable analytical methods is a cornerstone of modern chemical analysis, crucial for ensuring the accuracy and precision of quantitative results. upm-inc.comsysrevpharm.org In this context, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantification, particularly in chromatography and mass spectrometry techniques. scispace.comresearchgate.net this compound, as a deuterated analog of 4-Fluorophenylethanol, serves as an exemplary SIL-IS for the development and optimization of advanced analytical methods. scbt.com Its primary role is to compensate for variations that can occur at virtually every stage of an analytical procedure, from sample preparation to final detection. wikipedia.org

The fundamental principle behind using an internal standard is the addition of a known quantity of a non-naturally occurring compound to every sample, calibrator, and quality control sample. wikipedia.org This standard should be chemically and physically similar to the analyte of interest. researchgate.net this compound is ideally suited for this role when quantifying its non-deuterated counterpart or other structurally related fluorinated phenylethanols. Because it has nearly identical chemical properties to the analyte, it experiences similar losses during extraction, inconsistencies in injection volume, and, crucially, similar ionization suppression or enhancement effects in the mass spectrometer source. scispace.comtexilajournal.com The use of a deuterated standard can significantly improve the precision of a method. scispace.com

During method development, various parameters are systematically adjusted to achieve the desired performance characteristics, such as accuracy, precision, linearity, and sensitivity. sysrevpharm.orgeuropa.eu The inclusion of this compound from the outset allows for more efficient optimization. For instance, when optimizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, parameters such as mobile phase composition, gradient elution profile, and mass spectrometer settings (e.g., collision energy) are fine-tuned. nih.govchromatographyonline.com The consistent response ratio of the analyte to the internal standard (4-Fluorophenylethanol / this compound) across different conditions provides a reliable metric for assessing method performance. wikipedia.org

Research findings consistently demonstrate the superiority of SIL-ISs over structural analogs for achieving higher accuracy and precision. scispace.comtexilajournal.com The co-elution of the deuterated standard with the native analyte ensures that both compounds are subjected to the same matrix effects at the same point in time, a critical factor for reliable quantification in complex matrices like biological fluids or environmental samples. texilajournal.comclearsynth.com

The table below illustrates a comparative study on method precision for the quantification of a target analyte using a conventional structural analog internal standard versus a deuterated internal standard like this compound. The data show a significant improvement in the relative standard deviation (RSD), indicating enhanced method precision.

Table 1: Comparison of Method Precision Using Different Internal Standards

Parameter Structural Analog IS Deuterated IS (e.g., this compound)
Mean Recovery (%) 95.2% 100.3%
Precision (RSD, n=20) 9.8% 3.1%

| Comment | Higher variability due to differences in extraction efficiency and matrix effects. | Lower variability as the IS closely mimics the analyte's behavior. scispace.com |

Method optimization involves a systematic approach to refine various analytical parameters to ensure the method is robust and fit for purpose. nih.goveuropa.eu The use of this compound is integral to this process, particularly for GC-MS and LC-MS methods.

The following table outlines key parameters that are typically optimized during the development of a quantitative method utilizing this compound.

Table 2: Key Parameters for Method Optimization Using this compound

Parameter Category Specific Parameter Optimization Goal
Chromatography (GC/LC) Column Chemistry & Dimensions Achieve baseline separation of analyte from interferences.
Mobile Phase / Carrier Gas Optimize retention time and peak shape.
Flow Rate Balance analysis time with separation efficiency.
Temperature (Oven/Column) Fine-tune selectivity and retention.
Mass Spectrometry (MS) Ionization Source (e.g., ESI, APCI) Maximize ionization efficiency for both analyte and IS. chromatographyonline.com
Mass Transitions (SRM/MRM) Select specific and sensitive precursor-to-product ion transitions for quantification. chromatographyonline.com
Collision Energy Optimize fragmentation for maximum signal intensity of product ions.
Dwell Time Ensure sufficient data points across the chromatographic peak for accurate integration.
Sample Preparation Extraction Technique (e.g., LLE, SPE) Maximize recovery of both analyte and IS.

Mechanistic and Kinetic Studies Employing 4 Fluorophenylethanol D4

Application of Isotopic Labeling for Tracing Reaction Mechanisms

Isotopic labeling is a fundamental technique for tracking the fate of atoms or molecular fragments through a chemical reaction. numberanalytics.com The use of isotopes allows for the study of reactions that might be otherwise impossible to observe, such as degenerate rearrangements. ias.ac.in In the context of 4-Fluorophenylethanol-d4, the four deuterium (B1214612) atoms on the ethanol (B145695) side chain (specifically on the methyl and methylene (B1212753) groups) serve as heavy markers.

When this compound is used as a substrate or intermediate, the position of these deuterium labels in the products can provide direct evidence for specific bond-breaking and bond-forming events. For instance, in oxidation or dehydrogenation reactions, monitoring whether a C-D bond or a C-H bond (at the carbinol carbon) is cleaved can reveal the intimate details of the transition state. whiterose.ac.uk This is often quantified through the kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is compared to that of an analogous C-H bond. A significant KIE suggests that this bond cleavage is part of the rate-determining step of the reaction. ias.ac.in The fluorine atom, being a stable and NMR-active nucleus (¹⁹F), provides an additional, non-invasive probe to monitor the transformation of the aromatic ring portion of the molecule.

Elucidation of Complex Biochemical and Chemical Pathways

Beyond single reaction steps, isotopic labeling is crucial for elucidating entire reaction sequences in both synthetic chemistry and biology. slideshare.netuidaho.edu By introducing a labeled compound like this compound into a system, researchers can trace its journey through multiple transformations. nih.gov In biochemical studies, for example, it can be used to map the metabolic fate of fluorinated aromatic compounds, which are common in pharmaceuticals and agrochemicals. After administration to a biological system (such as a cell culture or microorganism), metabolites are extracted and analyzed, typically by mass spectrometry. mdpi.com The distinct mass of this compound (144.18 g/mol ) compared to its non-deuterated counterpart makes it and its downstream products easily distinguishable from the endogenous metabolic background. scbt.com

This technique can help answer key questions:

Which enzymes are responsible for its metabolism?

What are the structures of the intermediate and final products?

Does the pathway involve rearrangements or migrations? A famous example in a similar system is the "NIH shift," where the migration of a labeled atom during an enzymatic hydroxylation reaction revealed a complex arenium oxide intermediate. ias.ac.in

This approach allows for the piecing together of complex metabolic grids and the identification of novel enzymatic activities. mdpi.com

Investigation of Intermolecular Interactions Involving Fluorine and Deuterium Substitution

The substitution of hydrogen with deuterium and the introduction of a fluorine atom modify the intermolecular interaction potential of the molecule. libretexts.org Intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and London dispersion forces, govern the bulk properties of substances and are central to processes like molecular recognition. libretexts.orgsavemyexams.com

The fluorine atom in the para-position makes the C-F bond polar and influences the electron density of the entire aromatic π-system. acs.org This can affect interactions with other molecules, including:

Hydrogen Bonding: The alcohol's -OH group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

π-Interactions: The electron-withdrawing nature of fluorine modifies the quadrupole moment of the phenyl ring, influencing its stacking (π-π) and edge-to-face (CH-π) interactions with other aromatic systems. researchgate.net

Deuterium substitution, while not significantly altering the electronic structure, does increase the mass of the atom. This can lead to subtle changes in bond lengths and vibrational frequencies, which in turn can fine-tune the strength of weak van der Waals forces and CH-π interactions. researchgate.net Studies on other deuterated systems have shown that these seemingly minor changes can impact crystal packing and the stability of molecular complexes. researchgate.net

Chiral recognition is a specific form of intermolecular interaction where a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. slideshare.netmdpi.com This process is fundamental to enantioselective catalysis and separation science. Studies on the non-deuterated analog, 1-(4-fluorophenyl)ethanol (B1199365), have provided significant insight into the role of fluorine in stereochemical discrimination. researchgate.net

Research involving the diastereomeric complexes formed between (S)-1-(4-fluorophenyl)ethanol and the R and S enantiomers of butan-2-ol has shown that a combination of intermolecular forces dictates the stability and structure of these adducts. The discrimination arises from the subtle interplay of OH···O hydrogen bonds, OH···π interactions, and CH···π interactions. researchgate.net The specific geometry adopted by the homochiral (S-S) versus the heterochiral (S-R) complex maximizes favorable interactions while minimizing steric repulsion. The fluorine atom is key, as it modulates the phenyl ring's ability to participate in these interactions. researchgate.net The role of specific intermolecular forces in these diastereomeric complexes is summarized in the table below.

Interaction TypeRole in Chiral Recognition of 1-(4-fluorophenyl)ethanol with Butan-2-olSource(s)
OH···O Hydrogen Bond Primary docking interaction, present in both homochiral and heterochiral complexes, forming a pseudo-six-membered ring. researchgate.net
OH···π Interaction A secondary interaction where the butan-2-ol's OH group interacts with the electron-rich face of the fluorinated phenyl ring. researchgate.net
CH···π Interaction The interaction between the C-H bonds of butan-2-ol and the phenyl ring; its strength and geometry differ between the two diastereomers, contributing significantly to discrimination. researchgate.net
C-H···F Interaction While possible, studies suggest this interaction is less significant than the π-related forces in this specific system, though it can be dominant in other fluorinated complexes. researchgate.net

Using this compound in such studies would allow for even finer probing of these interactions, particularly the contribution of the C-D···π forces compared to their C-H···π counterparts.

Mechanistic Probing Applications

A mechanistic probe is a molecule designed to test a specific hypothesis about a reaction mechanism. vdoc.pub this compound is well-suited for this role. For example, if a proposed mechanism involves the formation of a radical intermediate at the benzylic position, the presence of deuterium at this site could be used in electron paramagnetic resonance (EPR) studies to alter the hyperfine splitting pattern, confirming the radical's structure. Similarly, its participation in a reaction can be used to test for the involvement of specific enzymes or catalytic species that are known to be sensitive to fluorinated substrates. vdoc.pub

The design of this compound as a mechanistic probe is deliberate.

Fluorine as a Reporter: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it an excellent NMR probe. It allows for the clean and sensitive monitoring of the probe within a complex reaction mixture, free from the background signals present in ¹H NMR.

Deuterium as a KIE Trigger: The C-D bonds are stronger than C-H bonds. As mentioned, this allows for the measurement of kinetic isotope effects to determine if C-H bond cleavage is rate-limiting. ias.ac.in

Minimal Steric Perturbation: Deuterium is nearly identical in size to hydrogen, and fluorine is relatively small. This ensures that the probe can participate in a reaction without significantly altering the steric environment of the active site, a crucial factor for its findings to be relevant to the non-labeled system. ias.ac.in

Spectroscopic Characterization and Research of 4 Fluorophenylethanol D4 and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating the structure of organic molecules. studymind.co.uk In the study of deuterated compounds, NMR provides a direct means to confirm the location and extent of isotopic labeling. The use of deuterated solvents, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), is standard practice in ¹H NMR to prevent the large signal of hydrogen-containing solvents from obscuring the signals of the analyte. labinsights.nlsavemyexams.com Deuterium (²H) is an isotope of hydrogen possessing a nuclear spin of 1, which causes it to resonate at a different frequency from protons (¹H), thus avoiding interference in proton spectra. savemyexams.comwikipedia.org

Furthermore, the technique of D₂O exchange is particularly useful for identifying labile protons, such as those in hydroxyl (-OH) or amine (-NH) groups. When a sample is shaken with a small amount of D₂O, these protons are replaced by deuterium atoms, causing their corresponding signals to disappear from the ¹H NMR spectrum. savemyexams.compressbooks.pub

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. wikipedia.org It serves as a powerful tool to confirm the success of a deuteration reaction, as a deuterated compound will exhibit a strong signal in the ²H NMR spectrum at a chemical shift similar to its proton analogue, while being absent in the ¹H NMR spectrum. wikipedia.org

While ²H NMR generally offers lower resolution compared to ¹H NMR, it is exceptionally valuable for analyzing highly deuterated compounds where the residual proton signals in a standard ¹H NMR spectrum may be too weak for reliable interpretation. sigmaaldrich.com An advantage of this method is that spectra can be acquired using non-deuterated solvents, as only the deuteron (B1233211) signals are observed. sigmaaldrich.com In solid-state NMR, the technique provides detailed information on molecular dynamics and the orientation of C-D bonds in partially ordered systems. wikipedia.org For 4-Fluorophenylethanol-d4, the ²H NMR spectrum would be expected to show distinct signals corresponding to the deuterons in the d4-ethyl group, confirming the specific sites of isotopic labeling.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for the analysis of fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a nuclear spin of ½ and constitutes 100% of natural fluorine, making it highly receptive to NMR analysis. wikipedia.org A key feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm. wikipedia.org This wide dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, and makes the chemical shifts extremely sensitive to the local electronic environment. wikipedia.orglcms.cz

For organofluorine compounds, the chemical shifts typically appear in a range from -50 to -220 ppm. wikipedia.org The single fluorine atom in this compound would produce a distinct signal in this region, and its precise chemical shift would provide insight into the electronic effects of the deuterated ethanol (B145695) substituent on the aromatic ring. Computational methods, particularly Density Functional Theory (DFT), are often employed to predict ¹⁹F chemical shifts, aiding in the structural assignment of complex fluorinated molecules. nih.govresearchgate.net

Table 1: Representative ¹⁹F NMR Chemical Shifts for Selected Fluorinated Aromatic Compounds This table presents typical chemical shift ranges and values for compounds analogous to this compound to provide context for expected spectral features.

Compound Class / Specific Compound Typical ¹⁹F Chemical Shift Range (ppm) Reference
General Organofluorine Compounds -50 to -220 wikipedia.org
Fluorinated Aromatic Compounds -60 to -172 researchgate.net
4,4´-Difluorobenzophenone ~ -108 diva-portal.org

The analysis of deuterated compounds by Carbon-13 (¹³C) NMR spectroscopy presents unique challenges and opportunities. When a carbon atom is bonded to deuterium instead of hydrogen, its signal in the ¹³C NMR spectrum is significantly affected. The primary reasons for this include a much less efficient spin-lattice relaxation (T1) mechanism, the splitting of the signal into a multiplet due to ¹³C-²H coupling (e.g., a 1:1:1 triplet for a CD group), and the absence of the Nuclear Overhauser Effect (nOe) which typically enhances the signal of protonated carbons. blogspot.com

Consequently, the signals for deuterated carbons can be very weak or even "disappear" under standard acquisition conditions. blogspot.com This phenomenon, however, can be used advantageously for spectral assignment. By comparing the ¹³C NMR spectrum of a compound with its deuterated analogue, previously ambiguous signals can be assigned with confidence. olemiss.edu In the case of this compound, the signals corresponding to the two carbons of the ethanol side chain would be expected to be attenuated or absent, confirming their deuteration and helping to distinguish them from the aromatic carbon signals.

Table 2: Comparison of ¹³C NMR Data for 1-Phenylethanol (B42297) and Expected Observations for this compound

Carbon Position 1-Phenylethanol Chemical Shift (δ, ppm) rsc.org Expected Observation for this compound
-CH₃ 25.1 Signal absent/severely attenuated; confirms deuteration
-CH(OH)- 70.4 Signal absent/severely attenuated; confirms deuteration
Aromatic CH 125.4, 127.4, 128.5 Signals present and influenced by the fluorine substituent

| Aromatic C-ipso | 145.9 | Signal present and influenced by the fluorine substituent |

Proton (¹H) NMR spectroscopy provides the most direct evidence for the substitution of protons with deuterium. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethanol side chain would be absent. sigmaaldrich.com This provides unambiguous confirmation of the success and specificity of the isotopic labeling. epj-conferences.org

The spectrum of the non-deuterated analogue, 1-(4-fluorophenyl)ethanol (B1199365), shows characteristic signals for the methyl (CH₃) and methine (CH) protons of the ethanol group, in addition to the aromatic protons. rsc.org By comparing this with the spectrum of the d4-deuterated version, the absence of the aliphatic signals serves as a definitive analytical marker. The signals for the aromatic protons and the hydroxyl proton would remain, though the latter can be identified by its disappearance upon exchange with D₂O. pressbooks.pub

Table 3: Comparison of ¹H NMR Data for 1-(4-Fluorophenyl)ethanol and Expected Spectrum for this compound Data for 1-(4-Fluorophenyl)ethanol recorded in CDCl₃. rsc.org

Protons 1-(4-Fluorophenyl)ethanol (δ, ppm, Multiplicity, J (Hz)) Expected Signal for this compound
-CH₃ 1.50 (d, J = 6.1) Absent
-OH 2.07 (br s) Present (broad singlet, exchangeable with D₂O)
-CH(OH)- 4.90 (q, J = 6.4) Absent

| Aromatic | 7.03-7.07 (m) & 7.28-7.34 (m) | Present (multiplets) |

Carbon-13 (¹³C) NMR Spectroscopy

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the frequency of the corresponding bond vibrations, a phenomenon rooted in the principles of the harmonic oscillator model. unam.mx This isotopic shift is a powerful diagnostic tool in IR analysis. Specifically, C-H stretching vibrations, which typically appear around 3000 cm⁻¹, are replaced by C-D stretching vibrations at significantly lower wavenumbers (ca. 2100-2200 cm⁻¹). unam.mx

Similarly, an O-H stretching band, which is characteristically broad and strong around 3300-3600 cm⁻¹, would be shifted to about 2500 cm⁻¹ upon deuteration of the hydroxyl group. unam.mxmsu.edu For this compound, the IR spectrum would be expected to show the disappearance of the aliphatic C-H stretching bands and the emergence of new C-D stretching bands. The characteristic absorptions for the aromatic ring and the O-H group would remain, providing a clear vibrational fingerprint of the deuterated molecule.

Resonant Two-Photon Ionization (R2PI) spectroscopy is a high-sensitivity and high-selectivity technique used for studying the electronic spectroscopy of molecules in the gas phase. torvergata.it In an R2PI experiment, one laser excites the molecule to a specific vibronic level in an excited electronic state (S₁), and a second photon ionizes it. A mass spectrometer detects the resulting ion, and by scanning the wavelength of the first laser, an electronic absorption spectrum is recorded. torvergata.it This method has been applied to investigate various fluorinated aromatic compounds. mdpi.comnih.gov

To obtain vibrational information in the ground electronic state (S₀), R2PI is often combined with IR depletion spectroscopy. In this double-resonance technique, an IR laser is introduced before the R2PI lasers. If the IR laser frequency is resonant with a vibrational transition in the S₀ state, it depletes the ground state population, causing a dip in the R2PI ion signal. Scanning the IR laser frequency thus maps out the ground-state IR spectrum of the mass-selected species.

Significant research using these techniques has been performed on 1-(4-fluorophenyl)ethanol, a direct non-deuterated analogue of the title compound. rsc.org Studies of diastereomeric complexes between (S)-1-(4-fluorophenyl)ethanol and chiral butanol molecules revealed that chiral recognition could be observed through specific shifts in the S₁ ← S₀ electronic transition and distinct frequencies in the O-H stretching vibration. rsc.org These studies, assisted by DFT calculations, demonstrate the power of such gas-phase spectroscopic methods to probe subtle intermolecular interactions and conformational landscapes, insights that are directly applicable to the study of this compound and its interactions. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
4-Fluorophenylethanol
Chloroform-d (CDCl₃)
Deuterium oxide (D₂O)
1-(4-fluorophenyl)ethanol
4-fluorophenol
4,4´-difluorobenzophenone
1-Phenylethanol
1-(p-tolyl)ethanol
2-(p-fluorophenyl)ethanol

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the analysis of this compound and its analogues, providing invaluable information for both structural elucidation and quantitative measurements. In combination with chromatographic techniques, MS offers high sensitivity and specificity, making it an indispensable tool in various scientific fields, including pharmaceutical research, environmental analysis, and metabolomics. clearsynth.comwikipedia.org The use of deuterated standards, such as this compound, is particularly advantageous in MS-based quantitative analysis as they serve as ideal internal standards. clearsynth.com

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com For novel or unknown compounds, HRMS data is a key component in confirming their identity.

In the context of this compound and its analogues, HRMS is employed to:

Confirm Molecular Formula: By measuring the exact mass of the molecular ion, researchers can verify the elemental composition and, by extension, the successful incorporation of deuterium atoms in this compound.

Elucidate Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments can isolate a specific ion, fragment it, and then measure the exact masses of the resulting fragment ions. This data helps in piecing together the structure of the molecule and understanding its fragmentation behavior under specific ionization conditions.

Enhance Selectivity in Complex Mixtures: The high resolving power of HRMS allows for the detection of target analytes in complex matrices with greater confidence, minimizing interferences from other components. researchgate.net

Recent advancements in HRMS instrumentation, such as Orbitrap and Time-of-Flight (TOF) analyzers, have made this technique more accessible and powerful for the detailed characterization of a wide range of chemical compounds. nih.gov

Table 1: Theoretical vs. Observed Exact Masses of Related Compounds

CompoundMolecular FormulaTheoretical Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)
1-(4-Fluorophenyl)ethanolC₈H₉FO140.0637Data not availableData not available
This compoundC₈H₅D₄FO144.0888Data not availableData not available

Note: Observed exact mass and mass error are dependent on the specific HRMS instrument and experimental conditions. The table is presented as an illustrative example of the data generated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgetamu.edu It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable. filab.fr

In the analysis of this compound and its non-deuterated analogue, GC-MS plays a critical role:

Separation and Identification: The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. The NIST library contains a mass spectrum for 1-(4-Fluorophenyl)ethanol, with a top peak at m/z 125. nih.gov

The use of deuterated analogues as internal standards in GC-MS is a widely adopted practice in various fields, including environmental monitoring and forensic toxicology, due to its ability to enhance the accuracy and reproducibility of quantitative results. nih.govlcms.cz

Table 2: Illustrative GC-MS Data for 4-Fluorophenylethanol and its Deuterated Analogue

CompoundRetention Time (min)Key Mass Fragments (m/z)
1-(4-Fluorophenyl)ethanolTypically similar to deuterated analogue140 (M+), 125, 97
This compoundTypically similar to non-deuterated analogue144 (M+), 129, 101

Note: Retention times are dependent on the specific GC column and conditions. Mass fragments are illustrative and may vary based on the ionization method.

Computational and Theoretical Investigations of 4 Fluorophenylethanol D4 Systems

Quantum Chemical Calculations and Spectroscopic Simulations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of 4-Fluorophenylethanol-d4. These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's geometry, energy, and electronic distribution without prior experimental data.

DFT calculations are routinely used to predict the equilibrium geometry of the molecule, identifying the most stable arrangement of its atoms. For flexible molecules like 4-Fluorophenylethanol, these calculations can map the potential energy surface to identify different stable conformers and the energy barriers between them. rsc.org Studies on the non-deuterated analogue, 2-para-fluorophenylethanol, have shown that the molecule exists in different conformations, primarily distinguished by the dihedral angle of the side chain relative to the aromatic ring. rsc.orgaip.org The most stable conformer is typically a gauche structure, stabilized by an intramolecular OH···π hydrogen bond. rsc.org

Once the molecular geometries are optimized, a wide range of properties can be calculated. These include vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, and parameters for simulating Nuclear Magnetic Resonance (NMR) spectra. bohrium.com The simulation of NMR spectra from first principles requires calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). cesga.esarxiv.org These calculated values can then be converted into chemical shifts, providing a powerful tool for assigning peaks in experimental spectra and confirming molecular structures. researchgate.net Given the complexity of NMR spectra, especially for larger molecules, quantum simulations can be a critical tool for accurate interpretation. duke.edunih.govquantumsimulations.de

Table 1: Exemplary Data from Quantum Chemical Calculations for a Conformer of this compound. (Illustrative Data)
ParameterCalculated ValueMethod/Basis SetApplication
Total Energy-445.123 HartreesB3LYP/6-311++G(d,p)Determines relative stability of conformers.
Dipole Moment2.15 DebyeM06-2X/aug-cc-pVDZPredicts polarity and intermolecular interactions.
Calculated ¹⁹F Chemical Shift-118.5 ppm (relative to CFCl₃)GIAO-PBE0/pcSseg-2Aids in the assignment of experimental ¹⁹F NMR spectra. researchgate.net
C-O Stretch Vibrational Frequency1055 cm⁻¹ (scaled)B3LYP/6-311++G(d,p)Correlates with peaks in the experimental IR spectrum.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of stable molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. cdnsciencepub.com This approach is essential for understanding the conformational flexibility, solvation, and aggregation behavior of this compound. acs.orgresearchgate.net

Conformational analysis of phenylethanol derivatives reveals that the flexibility of the ethyl chain allows the molecule to adopt several low-energy shapes, or conformers. capes.gov.brrsc.org The two primary conformers are typically referred to as anti (where the hydroxyl group points away from the phenyl ring) and gauche (where the hydroxyl group is oriented towards the phenyl ring). rsc.org MD simulations can track the transitions between these states in a simulated environment (e.g., in a solvent like water or chloroform) over nanoseconds or longer, revealing the preferred conformations and the dynamics of their interconversion. tandfonline.comacs.org

Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure, indicating the stability of a particular conformation.

Radius of Gyration (Rg): Indicates the compactness of the molecule, which can change as it transitions between extended (anti) and folded (gauche) forms.

Radial Distribution Functions (RDFs): Describe how the density of surrounding solvent molecules varies as a function of distance from a specific atom or group on the solute, providing detailed insight into solvation structure.

These simulations show that the fluorine substituent and the deuteration of the side chain can influence the conformational equilibrium and dynamics by subtly altering non-covalent interactions.

Table 2: Major Conformers of 4-Fluorophenylethanol and Their Theoretical Properties. (Based on literature for non-deuterated analog rsc.org)
ConformerKey Dihedral Angle (Cring-C-C-O)Relative Energy (kcal/mol)Key Stabilizing Interaction
Gauche~ ±60°0.00 (most stable)Intramolecular OH···π hydrogen bond
Anti~ 180°~ 1.2 - 1.5Sterically open, favored in polar solvents

Modeling of Isotope Effects on Chemical Reactivity and Intermolecular Forces

The substitution of hydrogen with deuterium (B1214612) in this compound introduces isotope effects that can be investigated through computational modeling. These effects primarily arise from the difference in mass between hydrogen and deuterium, which alters the zero-point vibrational energy (ZPVE) of the C-D bonds compared to C-H bonds. princeton.edu

Kinetic Isotope Effects (KIEs) The KIE is the ratio of the reaction rate of the light isotopologue (containing hydrogen) to the heavy one (containing deuterium), expressed as kH/kD. wikipedia.org

Primary KIE: Occurs when the C-D bond is broken or formed in the rate-determining step of a reaction. These effects are typically large (kH/kD > 2).

Secondary KIE: Occurs when the C-D bond is not broken in the rate-determining step but its vibrational environment changes between the reactant and the transition state. The four deuterons in this compound would exhibit secondary KIEs in most reactions, such as SN1 solvolysis. These effects are smaller (typically 0.8 < kH/kD < 1.4) but provide valuable mechanistic information. wikipedia.org

Computational models, often using transition state theory combined with quantum chemical calculations of reactant and transition state structures, can predict KIEs. dtic.milresearchgate.net By calculating the ZPVE for both the deuterated and non-deuterated species, the difference in activation energy can be estimated, which directly relates to the KIE.

Isotope Effects on Intermolecular Forces Deuteration can also influence non-covalent interactions. The primary mechanism is related to changes in hydrogen bonding and van der Waals forces. rsc.org A well-known phenomenon is the Ubbelohde effect, which describes the observation that a deuterium bond (e.g., O-D···π) can be slightly shorter and stronger than the corresponding hydrogen bond. nih.gov While the deuterons in this compound are on carbon atoms, they can still subtly affect intermolecular interactions through changes in polarizability and hyperconjugation. cdnsciencepub.com High-level quantum chemical calculations can model these small changes in interaction energies, helping to explain experimental observations in chromatography or spectroscopy where isotopic separation occurs. acs.orgnih.gov

Table 3: Theoretical Secondary Kinetic Isotope Effects (kH/kD) for Reactions Involving C-D Bonds at the α and β Positions to a Reaction Center. (Illustrative Values)
Position of C-D BondChange in Hybridization at Reaction CenterTypical kH/kD per DeuteriumMechanism Implication
α-carbonsp² → sp³~0.85 - 0.95 (Inverse)Indicates tightening of vibrations at the transition state. wikipedia.org
α-carbonsp³ → sp²~1.10 - 1.25 (Normal)Indicates loosening of vibrations at the transition state. wikipedia.org
β-carbonsp³ → sp² (carbocation formation)~1.10 - 1.30 (Normal)Often attributed to hyperconjugation stabilizing the transition state. cdnsciencepub.com

Future Research Directions and Emerging Areas for 4 Fluorophenylethanol D4

Advancements in Analytical Methodologies and Instrumentation Integration

The primary role of 4-Fluorophenylethanol-d4 is as an internal standard in quantitative analysis, particularly in mass spectrometry. clearsynth.com Future advancements will focus on enhancing the accuracy, sensitivity, and throughput of analytical methods. researchgate.netwaterandwastewater.com The integration of sophisticated instrumentation with automated systems is a key area of development.

The evolution of analytical platforms from gas chromatography-mass spectrometry (GC-MS) to more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) has already improved the quantification of analytes in complex matrices. researchgate.net The next frontier lies in the widespread adoption of high-resolution mass spectrometry (HRMS), which offers superior specificity and the ability to perform retrospective analysis. metsol.com For a compound like this compound, HRMS can more accurately distinguish the deuterated standard from its non-labeled analogue and potential isobaric interferences. metsol.comcerilliant.com

Future research will likely explore:

Enhanced Automation: Integrating automated sample preparation workflows with LC-MS/MS systems to reduce manual error and increase sample throughput, which is critical in fields like clinical diagnostics and environmental monitoring. lcms.cz

Improved Ionization Techniques: Developing novel ionization sources that can enhance the signal of this compound while minimizing fragmentation or ion suppression from complex sample matrices.

Miniaturization and Portability: The development of miniaturized and portable mass spectrometers could allow for on-site analysis, a significant step forward for environmental testing and point-of-care diagnostics. mdpi.com

Advanced Data Analysis: Utilizing machine learning and advanced chemometric tools to process the large datasets generated by HRMS, improving the extraction of relevant information and ensuring more robust quality control. researchgate.net

Table 1: Comparison of Analytical Methodologies for Deuterated Standards

MethodologyPrimary AdvantageLimitationFuture Integration with this compound
GC-MSExcellent for volatile and thermally stable compounds.Requires derivatization for non-volatile analytes; potential for thermal degradation.Continued use in specific volatile organic compound (VOC) analysis.
LC-MS/MSHigh sensitivity and specificity for a wide range of compounds in complex matrices. researchgate.netSusceptible to matrix effects; requires careful method development. clearsynth.comStandard for most quantitative applications; focus on faster and more robust methods. mdpi.com
HRMSExtremely high mass accuracy and resolution, reducing interferences. metsol.comHigher instrument cost and more complex data analysis.Increasingly used for definitive quantification and metabolite identification.
SFCGreen analytical technique using supercritical CO2, reducing organic solvent use. mdpi.comLimited by analyte polarity and solubility.Application in chiral separations and for analytes not well-suited for LC.

Development of Novel Synthetic Routes and Scalable Deuteration Strategies

The synthesis of isotopically labeled compounds like this compound is often a multi-step and costly process. Future research is heavily focused on developing more efficient, selective, and scalable deuteration methods. Traditional methods, such as acid-mediated hydrogen-deuterium exchange, often require harsh conditions and offer poor control over which hydrogen atoms are replaced, leading to low yields and undesirable byproducts.

Emerging strategies are geared towards "late-stage functionalization," where deuterium (B1214612) is introduced at a final step in the synthesis, and the use of greener, more sustainable catalysts. chinesechemsoc.orgchinesechemsoc.org

Transition-Metal Catalysis: Catalysts based on iridium, rhodium, palladium, and ruthenium have shown great promise for regioselective C-H bond activation and deuteration under milder conditions. researchgate.net These methods allow for the precise placement of deuterium atoms on aromatic rings.

Photocatalysis and Electrocatalysis: These techniques use light or electricity to drive the deuteration reaction, often using inexpensive and readily available deuterium sources like heavy water (D₂O). chinesechemsoc.orgchinesechemsoc.org Electrophotocatalysis, for example, has been demonstrated for the dearomatic deuteration of arenes with high efficiency and scalability. chinesechemsoc.orgchinesechemsoc.org

Biocatalysis: The use of enzymes to catalyze deuteration reactions offers unparalleled selectivity and operates under environmentally benign aqueous conditions. acs.org While still an emerging area, biocatalysis could provide a highly sustainable route for producing deuterated pharmaceutical ingredients and standards. acs.org

Table 2: Comparison of Deuteration Strategies

StrategyDeuterium SourceKey AdvantagesChallenges
Traditional Acid/Base CatalysisD₂O, Deuterated AcidsSimple reagents.Harsh conditions, low regioselectivity, poor functional group tolerance.
Transition-Metal CatalysisD₂, D₂OHigh regioselectivity, milder conditions, good functional group tolerance. researchgate.netCost and toxicity of precious metal catalysts.
ElectrophotocatalysisD₂OUses green energy sources, highly sustainable, scalable, avoids expensive reagents. chinesechemsoc.orgchinesechemsoc.orgSubstrate scope is still under development.
BiocatalysisD₂OExceptional selectivity (chemo-, regio-, stereo-), environmentally friendly. acs.orgEnzyme stability and the need for specific enzyme development for target molecules.

Exploration of Advanced Spectroscopic Probe Designs

Beyond its use as an internal standard, this compound has potential as an advanced spectroscopic probe for studying molecular interactions and dynamics. Isotopic substitution can subtly alter vibrational frequencies and nuclear magnetic resonance signals without significantly changing the chemical properties of the molecule. sigmaaldrich.com

Research has been conducted on the non-deuterated analogue, 1-(4-fluorophenyl)ethanol (B1199365), using techniques like Resonant Two-Photon Ionization (R2PI) spectroscopy to study its structure and complexes with other molecules in the gas phase. researchgate.netacs.org The introduction of deuterium in this compound would provide a more refined tool for such studies. The C-D bond has a different vibrational frequency than the C-H bond, allowing researchers to selectively probe specific parts of the molecule or its interactions with a binding partner.

Future research could focus on:

Vibrational Spectroscopy (IR and Raman): Using the unique C-D vibrational signatures to study hydrogen bonding and other non-covalent interactions involving the ethanol (B145695) side chain, without interference from the more abundant C-H signals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²H NMR can provide detailed information about molecular orientation and dynamics in complex systems.

Probing Chiral Recognition: Studies on similar molecules have used spectroscopy to understand how chiral molecules recognize each other. researchgate.net Using the deuterated version could help elucidate the subtle roles of specific C-H groups in forming diastereomeric complexes. acs.org

Table 3: Enhancement of Spectroscopic Techniques with this compound

Spectroscopic TechniqueEnhancement Provided by DeuterationPotential Research Application
Infrared (IR) SpectroscopyCreates a distinct C-D stretching frequency in a less crowded spectral region.Studying specific intermolecular interactions (e.g., CH⋯π, CH⋯F) without C-H signal overlap. researchgate.net
Raman SpectroscopyProvides a sharp, identifiable C-D signal for probing molecular structure. nih.govNon-destructive analysis of formulations or biological samples containing the probe. researchgate.net
Nuclear Magnetic Resonance (NMR)Simplifies ¹H NMR spectra and allows for ²H NMR studies.Investigating molecular dynamics, conformation, and binding site interactions.
Mass Spectrometry (MS)Acts as a clear mass marker for differentiating the probe from endogenous molecules.Tracing the metabolic fate of the molecule in biological systems. musechem.com

Interdisciplinary Applications and Collaborative Research Initiatives

The full potential of this compound will be realized through its application in diverse scientific fields, which necessitates strong interdisciplinary collaboration. udspub.comsolubilityofthings.com The development and application of deuterated standards is inherently a collaborative process, involving chemists, biologists, environmental scientists, and pharmacologists. udspub.com

Pharmaceutical and Medical Research: In drug development, deuterated standards are essential for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comacs.org Collaborations between synthetic chemists who prepare the standards and pharmacologists who conduct the in vivo studies are crucial. solubilityofthings.comacs.org Future initiatives could use this compound as a model compound to study the metabolism of fluorinated aromatic structures, which are common in modern pharmaceuticals.

Environmental Science: Stable isotope-labeled standards are used to accurately quantify pollutants in water, soil, and air. clearsynth.com Collaborative projects between analytical chemists and environmental toxicologists can trace the environmental fate of fluorinated organic pollutants, using this compound to ensure measurement accuracy. solubilityofthings.com

Metabolic Research: Isotope labeling is a powerful tool for elucidating complex biochemical pathways. metsol.comsolubilityofthings.com By collaborating with biochemists, this compound could be used in studies to understand how organisms metabolize specific classes of foreign compounds (xenobiotics).

These initiatives require a convergence of expertise. For instance, the ISOTOPICS Innovative Training Network in Europe brings together academic and industrial partners to train a new generation of chemists with expertise in isotopic labeling for drug development, highlighting the recognized need for such collaborative frameworks. europa.eu

Table 4: Potential Interdisciplinary Research Initiatives

Research AreaCollaborating FieldsRole of this compound
Drug Metabolism StudiesMedicinal Chemistry, Pharmacology, Analytical ChemistryInternal standard for quantifying a parent drug and its metabolites in biological fluids. musechem.com
Environmental Pollutant TrackingEnvironmental Science, Toxicology, GeochemistryEnsures accurate measurement of structurally similar pollutants in environmental samples. clearsynth.com
Biochemical Pathway ElucidationBiochemistry, Molecular Biology, Systems BiologyA tracer to study the enzymatic pathways involved in the metabolism of xenobiotics. solubilityofthings.com
Food Safety TestingFood Science, Analytical ChemistryInternal standard for detecting residues or contaminants in food products. udspub.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing isotopically pure 4-Fluorophenylethanol-d4?

  • The synthesis typically involves deuterium incorporation via catalytic exchange or reduction of precursor ketones (e.g., 4-fluorophenylacetone) using deuterated reagents like NaBD₄ or LiAlD₄. Ensure rigorous exclusion of moisture to prevent proton contamination. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate) and verify isotopic purity (>98%) using mass spectrometry .

Q. How should researchers characterize this compound to confirm structural and isotopic integrity?

  • Use a combination of ¹H/²H NMR and high-resolution mass spectrometry (HRMS). In ¹H NMR, the absence of proton signals at the deuterated positions (e.g., CH₂ groups) confirms deuteration. For ²H NMR, optimize acquisition parameters (e.g., 45-second relaxation delays, 90° pulse angles) to enhance sensitivity . Cross-reference spectral data with SciFinder or Reaxys databases to validate structural assignments .

Q. What analytical techniques are optimal for assessing the chemical purity of this compound?

  • Gas chromatography (GC) with flame ionization detection (FID) or LC-MS is standard. Use internal standards (e.g., dimethyl fumarate) for quantitative analysis. For trace moisture detection, Karl Fischer titration is critical, as residual water can accelerate deuterium exchange .

Q. How does the solubility profile of this compound influence its use in solvent-dependent reactions?

  • The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol-d₄) but less so in nonpolar solvents. Pre-screen solubility using small-scale trials to optimize reaction conditions. Note that deuteration may slightly alter solubility compared to the non-deuterated analog .

Advanced Research Questions

Q. What isotopic effects arise when using this compound in kinetic studies, and how should they be accounted for?

  • Deuteration can induce kinetic isotope effects (KIE), altering reaction rates in mechanisms involving hydrogen/deuterium transfer. For example, in enzymatic hydroxylation, KIE values (k_H/k_D > 2) suggest rate-limiting C-H bond cleavage. Use isotopologue-specific controls and computational modeling (e.g., DFT) to deconvolute isotopic contributions .

Q. How can researchers optimize NMR parameters to resolve overlapping signals in this compound spectra?

  • For ¹³C NMR, employ inverse-gated decoupling to suppress NOE effects. In 2D experiments (e.g., HSQC, HMBC), adjust spectral widths to capture ¹H-¹³C correlations at fluorinated positions. Use methanol-d₄ as a solvent to minimize proton interference .

Q. What strategies address contradictions in reported spectral data for this compound across studies?

  • Cross-validate data using multiple techniques (e.g., IR, Raman) and consult primary literature via PubMed or Connected Papers to identify context-specific variables (e.g., solvent polarity, temperature). Discrepancies in chemical shifts may arise from concentration differences or paramagnetic impurities .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

  • Conduct accelerated stability studies: Store aliquots at -20°C under argon and assess degradation via GC-MS at intervals. Degradation pathways (e.g., oxidation at the benzylic position) are detectable as new peaks in chromatograms. Include stabilizers like BHT for long-term storage .

Q. What role does this compound play in metabolic tracing studies, and what methodological precautions are essential?

  • As a deuterated tracer, it enables tracking of fluorinated metabolites via LC-MS/MS. Use isotopically labeled internal standards to correct for matrix effects. Validate tracer incorporation efficiency using stable isotope-resolved NMR .

Data Presentation and Analysis Guidelines

  • Tables : Include raw isotopic abundance data (e.g., %D incorporation) and comparative kinetic parameters (e.g., KIE values) .
  • Figures : Use annotated NMR spectra with peak assignments and error bars in kinetic plots to show measurement variability .
  • Statistical Tools : Apply t-tests or ANOVA to compare experimental groups, ensuring p-values are adjusted for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.